molecular formula C11H19NOS2 B13685047 2-Thiazolidinethione, 3-(1-oxooctyl)- CAS No. 108377-41-9

2-Thiazolidinethione, 3-(1-oxooctyl)-

Cat. No.: B13685047
CAS No.: 108377-41-9
M. Wt: 245.4 g/mol
InChI Key: VCUPNWSUHSOTIT-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 3-(1-oxooctyl)- is a heterocyclic compound that belongs to the thiazolidinethione family. This compound is characterized by a thiazolidine ring fused with a thione group and an oxooctyl substituent at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(1-oxooctyl)- typically involves the reaction of thiazolidinethione with an appropriate octyl halide under basic conditions. For instance, the reaction can be carried out in ethanol using sodium hydroxide as a base. The reaction proceeds smoothly under mild conditions and does not require protection from air .

Industrial Production Methods

While specific industrial production methods for 2-Thiazolidinethione, 3-(1-oxooctyl)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(1-oxooctyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-alkylated and S-alkylated Derivatives: These are formed through substitution reactions.

    Sulfoxides and Sulfones: These are products of oxidation reactions.

    Thiols and Thioethers: These result from reduction reactions.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(1-oxooctyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the compound and amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidinethione, 3-(1-oxooctyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxooctyl group enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .

Properties

CAS No.

108377-41-9

Molecular Formula

C11H19NOS2

Molecular Weight

245.4 g/mol

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octan-1-one

InChI

InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-10(13)12-8-9-15-11(12)14/h2-9H2,1H3

InChI Key

VCUPNWSUHSOTIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCSC1=S

Origin of Product

United States

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